![molecular formula C16H21ClN2O2 B1460466 Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride CAS No. 2108599-85-3](/img/structure/B1460466.png)
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
Overview
Description
The compound is a derivative of pyrido[4,3-b]indole, which is a type of tetrahydroindole . Tetrahydroindoles are a class of compounds that have been studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrahydroindoles can undergo various reactions, such as ozonolysis of the enamine bond .Scientific Research Applications
Multicomponent Reactions
Indoles, including the compound , are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Synthesis of Heterocyclic Compounds
Indole based compounds are used in the synthesis of various heterocyclic compounds . For instance, 2,9-dihydro-2-oxo-4-aryl-1 H-pyrido[2,3-b]indole-3-carbonitriles have been synthesized by the one-pot multicomponent cyclocondensation reaction of 1-methyl-1 H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide .
Biological and Pharmaceutical Activities
Indole derivatives have been found to have various biological and pharmaceutical activities . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis of Alkaloids
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in the synthesis of selected alkaloids .
Inhibitors in Biochemical Reactions
Some indole-3-carbaldehyde derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors .
Synthesis of Polycyclic Structures
The synthesis of indole derivatives has attracted considerable attention due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Mechanism of Action
properties
IUPAC Name |
methyl 3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-11-3-4-14-12(9-11)13-10-17-7-5-15(13)18(14)8-6-16(19)20-2;/h3-4,9,17H,5-8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFVKNYJJZWTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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